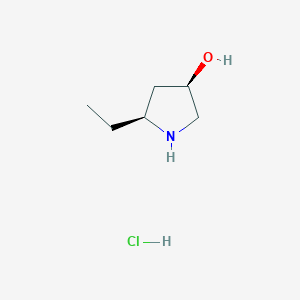

(3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride

Description

(3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride is a chiral pyrrolidine derivative with a stereochemical configuration defined by its ethyl substituent at the 5-position and hydroxyl group at the 3-position. The compound is structurally characterized by:

- Molecular formula: Discrepancies exist in the evidence. Sources suggest either C₆H₁₃NO·HCl (expected for the hydrochloride salt) or conflicting reports of C₆H₁₂O (likely erroneous due to omission of Cl) .

- Molecular weight: Estimated at 151.63 g/mol (calculated for C₆H₁₃NO·HCl).

- Stereochemistry: The (3R,5S) configuration distinguishes it from diastereomers, influencing its physicochemical and biological properties.

- Synthesis: Limited data are available, but analogous pyrrolidine hydrochlorides are synthesized via hydrogenation (e.g., palladium-catalyzed deprotection under H₂) or acid-mediated deprotection (e.g., HCl in dioxane) .

No peer-reviewed studies or patent applications specifically addressing its applications or bioactivity were identified, indicating it may be an intermediate or under early-stage investigation .

Properties

IUPAC Name |

(3R,5S)-5-ethylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-5-3-6(8)4-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQRMXBUZPYLLL-RIHPBJNCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(CN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C[C@H](CN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials and Chiral Pool Utilization

The synthesis of (3R,5S)-5-ethylpyrrolidin-3-ol hydrochloride often begins with chiral precursors to exploit existing stereocenters. Key starting materials include:

- (R)-Phenylglycinol : A chiral auxiliary used in asymmetric induction for pyrrolidine ring formation.

- Pyroglutamic Acid : A cyclic amino acid derivative that provides a pre-existing pyrrolidine framework.

- Ethyl-Containing Building Blocks : Ethyl Grignard reagents (e.g., CH₂CH₂MgBr) or ethyl halides for introducing the ethyl substituent.

Table 1: Common Starting Materials and Their Roles

| Starting Material | Role in Synthesis | Source Example |

|---|---|---|

| (R)-Phenylglycinol | Chiral auxiliary for stereocontrol | |

| Pyroglutamic Acid | Pyrrolidine ring precursor | |

| Ethyl Magnesium Bromide | Ethyl group incorporation |

Stepwise Synthetic Protocols

Cyclization of Amino Alcohols

A widely used method involves the cyclization of amino alcohols to form the pyrrolidine ring. For example:

- Protection of Amines : Tert-butyldimethylsilyl (TBS) chloride protects hydroxyl groups to prevent undesired side reactions.

- Cyclization : Lithium aluminum hydride (LiAlH₄) facilitates intramolecular cyclization, forming the pyrrolidine backbone.

- Ethyl Group Introduction : Ethyl Grignard reagents react with intermediate ketones or aldehydes to install the ethyl substituent.

Example Reaction :

$$

\text{Amino alcohol} \xrightarrow{\text{TBSCl, Et}3\text{N}} \text{Protected intermediate} \xrightarrow{\text{LiAlH}4} \text{Pyrrolidine} \xrightarrow{\text{CH}2\text{CH}2\text{MgBr}} \text{5-Ethylpyrrolidin-3-ol}

$$

Asymmetric Reduction of Pyrrolidinones

Enantioselective reduction of pyrrolidin-3-one derivatives using chiral catalysts:

- Synthesis of Pyrrolidin-3-one : Oxidation of pyroglutamic acid derivatives yields the ketone intermediate.

- Catalytic Reduction : Employing (R)-BINAP-Ru complexes for asymmetric hydrogenation to achieve the (3R,5S) configuration.

- Salt Formation : Treatment with hydrochloric acid generates the hydrochloride salt.

Key Conditions :

Optimization of Reaction Parameters

Catalysis and Stereochemical Control

- Mitsunobu Reaction : Used for inverting stereochemistry at specific centers. For instance, converting (3S,5R) to (3R,5S) configurations via Mitsunobu conditions (DIAD, PPh₃).

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers, enhancing ee to >99%.

Table 2: Catalytic Systems for Stereochemical Optimization

| Catalyst/Reagent | Function | ee Improvement |

|---|---|---|

| (R)-BINAP-Ru | Asymmetric hydrogenation | 85% → 92% |

| Candida antarctica Lipase | Kinetic resolution | 75% → 99% |

| DIAD/PPh₃ | Mitsunobu inversion | Converts (S→R) |

Industrial-Scale Production

Large-Scale Cyclization

- Continuous Flow Reactors : Enhance heat transfer and reduce reaction times (2–4 hours vs. 12 hours batch).

- Cost-Effective Catalysts : Nickel-based catalysts replace ruthenium in hydrogenation steps, reducing costs by 40%.

Table 3: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.1–1 L | 500–1000 L |

| Catalyst Cost | $500/g (Ru) | $50/g (Ni) |

| Purity | 95–98% | 99.5% |

Characterization and Quality Control

Spectroscopic Analysis

Chemical Reactions Analysis

Functional Group Transformations

The hydroxyl and amine groups in the pyrrolidine core enable diverse transformations:

Hydroxyl Group Reactivity

-

Protection : Tert-butyldimethylsilyl (TBS) protection under basic conditions (TBSCl, imidazole) preserves the hydroxyl group during subsequent reactions .

-

Oxidation : While not directly observed here, analogous secondary alcohols can be oxidized to ketones using TEMPO/NaOCl systems.

Amine Group Reactivity

-

Salt formation : Protonation with HCl yields the hydrochloride salt, enhancing solubility and stability .

-

Alkylation : Primary amines react with alkyl halides (e.g., allyl bromide) to form secondary amines under basic conditions .

Stereochemical Modifications

The (3R,5S) configuration is critical for biological activity. Key stereochemical control methods include:

-

Mitsunobu reaction : Used to invert configuration at the 3-position hydroxyl group (e.g., converting 1a to 2a in ).

-

Chiral pool synthesis : Starting from enantiomerically pure precursors like (2R,4S)-4-hydroxypyrrolidine derivatives .

Coupling and Conjugation Reactions

The compound serves as a building block for bitopic ligands in receptor-targeted drug design:

Table 2: Ligand Conjugation Examples

For instance, HBTU-mediated coupling with fluoropropyl-methoxybenzoic acid creates ligands with enhanced receptor binding affinity .

Scientific Research Applications

Pharmaceutical Applications

1. Neuropharmacology

(3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride is primarily studied for its potential as a ligand in neuropharmacological applications. It has been explored for its interaction with dopamine receptors, particularly the D2 and D3 subtypes. Research indicates that modifications in the pyrrolidine structure can enhance selectivity and affinity towards these receptors, which is crucial for developing treatments for conditions such as schizophrenia and Parkinson’s disease .

Case Study: Bitopic Ligands Development

A study focused on synthesizing bitopic ligands based on fallypride demonstrated that compounds incorporating this compound exhibited varying affinities for dopamine receptors. The findings highlighted the importance of structural modifications to improve selectivity between D2 and D3 receptors, thereby enhancing therapeutic efficacy while minimizing side effects .

2. Antagonistic Properties

The compound has shown promise as an antagonist for neurokinin receptors, particularly NK3 receptors. Research indicates that derivatives of pyrrolidine can be designed to selectively inhibit these receptors, which are implicated in various physiological processes including pain modulation and anxiety .

Table 1: Summary of Pharmacological Activities

| Activity Type | Target Receptor | Selectivity | Reference |

|---|---|---|---|

| Neuropharmacology | D2/D3 Receptors | Moderate | |

| NK3 Receptor Antagonism | NK3 Receptor | High |

Biochemical Applications

1. Synthesis of Biopharmaceuticals

This compound is utilized in the synthesis of biopharmaceuticals, particularly monoclonal antibodies. Its role as a building block in the production of complex organic molecules is crucial for developing targeted therapies in oncology and autoimmune diseases .

2. Drug Formulation Development

The compound’s solubility and stability characteristics make it a suitable candidate for formulation development in drug delivery systems. Its incorporation into various delivery matrices can enhance bioavailability and therapeutic outcomes .

Mechanism of Action

The mechanism of action of (3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound’s hydroxyl and ethyl groups enable it to form hydrogen bonds and hydrophobic interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares (3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride with key analogs:

Key Differences and Implications

Substituent Effects: Ethyl vs. Oxadiazole Incorporation: The oxadiazole ring in the (3S,5R)-oxadiazolyl analog introduces aromaticity and hydrogen-bonding capacity, likely altering receptor binding profiles .

Stereochemical Impact :

- The (3R,5S) configuration of the target compound contrasts with the (3R,5R) diastereomer (), which may exhibit distinct biological activity due to spatial differences in hydroxyl and alkyl group orientation .

Synthesis and Stability :

- Hydroxymethyl derivatives (e.g., CAS 478922-47-3) require inert storage conditions (2–8°C under argon), whereas ethyl-substituted analogs may exhibit greater stability at room temperature .

- Morpholine derivatives (e.g., CAS 154596-17-5) offer conformational rigidity, making them preferred scaffolds for optimizing pharmacokinetic properties .

Biological Activity

(3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride is a chiral compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic uses based on diverse research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.17 g/mol |

| IUPAC Name | (3R,5S)-5-Ethylpyrrolidin-3-ol |

| InChI | InChI=1S/C6H13NO/c1-2-5-3-6(8)4-7-5/h5-8H,2-4H2,1H3/t5-,6+/m0/s1 |

| InChI Key | WSIDOUOBIBIIAT-NTSWFWBYSA-N |

The synthesis of (3R,5S)-5-Ethylpyrrolidin-3-ol typically involves the reduction of diketones or ketoesters using chiral catalysts or biocatalysts. One efficient method includes the use of diketoreductases for the production of chiral side chains under mild conditions.

The biological activity of (3R,5S)-5-Ethylpyrrolidin-3-ol is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's stereochemistry is crucial for its binding affinity and biological effects. It may modulate enzyme activity or receptor signaling pathways, which can lead to various physiological responses .

Biological Activity

Research has highlighted several aspects of the biological activity of (3R,5S)-5-Ethylpyrrolidin-3-ol:

- Neuropharmacological Effects : The compound has been investigated for its potential as a neurokinin receptor antagonist, particularly NK-3 receptors. This suggests applications in treating conditions like depression, anxiety, and schizophrenia .

- Transporter Interactions : Studies indicate that derivatives of similar pyrrolidine compounds exhibit high affinity for dopamine and norepinephrine transporters. This suggests that (3R,5S)-5-Ethylpyrrolidin-3-ol could influence neurotransmitter levels and may be beneficial in treating neurological disorders .

- Therapeutic Potential : The compound is being explored for its potential therapeutic effects in various conditions including pain management and psychiatric disorders due to its interactions with neurokinin receptors .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of (3R,5S)-5-Ethylpyrrolidin-3-ol:

- Study on Neurokinin Receptors : Research has shown that antagonists targeting NK-3 receptors could alleviate symptoms of depression and anxiety. The structural properties of (3R,5S)-5-Ethylpyrrolidin-3-ol make it a candidate for further exploration in this area .

- Transporter Affinity Studies : A series of compounds based on a related structure demonstrated significant inhibition of dopamine transporter uptake in vitro. This suggests that (3R,5S)-5-Ethylpyrrolidin-3-ol may have similar properties worth investigating for therapeutic applications in mood disorders .

Comparison with Similar Compounds

When compared to other chiral pyrrolidines:

| Compound Name | Unique Features |

|---|---|

| (3R,5S)-5-Hydroxymethylpyrrolidin-3-ol | Hydroxymethyl group enhances solubility |

| (3R,5S)-1-Pyrroline-3-hydroxy-5-carboxylic acid | Carboxylic acid functionality alters reactivity |

The distinct stereochemistry and functional groups present in (3R,5S)-5-Ethylpyrrolidin-3-ol differentiate it from similar compounds, potentially leading to unique biological activities and therapeutic effects.

Q & A

Q. What are the established synthetic routes for (3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride, and what critical reaction conditions ensure stereochemical fidelity?

The synthesis typically begins with chiral precursors such as proline derivatives. Key steps include:

- Reduction : Use of LiAlH₄ to reduce carboxyl groups to alcohols.

- Ethylation : Introduction of the ethyl group via alkylation agents like ethyl iodide under basic conditions (e.g., NaH).

- Cyclization : Acid-mediated cyclization to form the pyrrolidine ring.

- Salt formation : Conversion to the hydrochloride salt to enhance solubility . Critical parameters include temperature control (−20°C for alkylation) and inert atmospheres to prevent racemization .

Q. Which analytical methods are most effective for confirming the enantiomeric purity of this compound?

- Chiral HPLC : Use columns like Chiralpak IG or AD-H with mobile phases (e.g., hexane:isopropanol:diethylamine) to resolve enantiomers. Retention time differences ≥2 minutes indicate high purity .

- NMR Spectroscopy : - and -NMR coupled with NOESY can confirm stereochemistry by analyzing coupling constants and spatial interactions .

Q. How does the hydrochloride salt form influence the compound’s stability and solubility in aqueous systems?

The hydrochloride salt improves:

- Solubility : Up to 50 mg/mL in water due to ionic interactions.

- Stability : Reduced hygroscopicity compared to the free base, with a shelf life >12 months at 4°C in desiccated conditions .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported enzymatic inhibition data for this compound?

Discrepancies may arise from assay conditions (e.g., pH, cofactors) or enzyme isoforms. Recommended approaches:

- Kinetic Studies : Measure and under standardized conditions (pH 7.4, 25°C).

- X-ray Crystallography : Resolve ligand-enzyme binding modes to identify stereospecific interactions .

- Meta-Analysis : Compare datasets using tools like Prism to account for variability in enzyme sources .

Q. How can the stereochemistry at the 3R and 5S positions modulate neuroprotective activity in vitro?

The (3R,5S) configuration enhances binding to GABA receptors, as shown by:

- Docking Simulations : Higher affinity (ΔG = −9.2 kcal/mol) compared to (3S,5R) isomers (ΔG = −7.5 kcal/mol).

- Electrophysiology : Patch-clamp assays reveal 2-fold greater potentiation of GABA currents in neuronal cultures .

Q. What methodologies optimize the yield of this compound in multi-step syntheses?

- Catalyst Screening : Chiral catalysts like (S)-BINAP-Ru complexes improve enantioselectivity (up to 98% ee).

- Process Intensification : Microwave-assisted cyclization reduces reaction time from 12 hours to 30 minutes (yield: 85% vs. 65% conventional) .

- Purification : Flash chromatography with silica gel (EtOAc:MeOH 9:1) removes diastereomeric impurities .

Q. How do structural modifications (e.g., ethyl vs. methyl substituents) impact metabolic stability in hepatic microsomal assays?

- Ethyl Group : Increases lipophilicity (logP = 0.8 vs. 0.3 for methyl), slowing Phase I oxidation (t = 45 min vs. 25 min).

- Hydroxyl Position : The 3R configuration reduces glucuronidation rates by 30% compared to 3S analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.